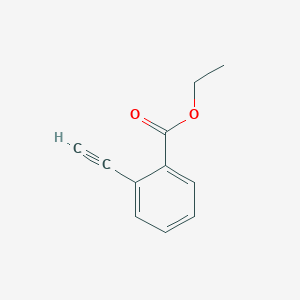

Ethyl 2-ethynylbenzoate

Overview

Description

Ethyl 2-ethynylbenzoate, also known as 2-ethynylbenzoic acid ethyl ester, is an organic compound of the ester family. It is a colorless liquid with a pungent odor, and is used as a starting material in organic synthesis. It is also used as a reagent in the synthesis of other compounds, such as in the synthesis of ethynylbenzene derivatives.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

- Ethyl 2-ethynylbenzoate derivatives are used as key intermediates in the synthesis of complex heterocyclic compounds. For instance, 2-(2-Bromophenyl)ethyl groups, related to ethyl 2-ethynylbenzoate, have been utilized in radical cyclization reactions onto azoles, leading to the formation of tri- and tetra-cyclic heterocycles (Allin et al., 2005).

- The compound also finds applications in the synthesis of 2,3-disubstituted indole through palladium(II)-catalyzed cyclization with alkenylation reactions, indicating its versatility in organic synthesis (Yasuhara et al., 2002).

Polymer Chemistry and Material Science

- In the field of polymer chemistry, derivatives of ethyl 2-ethynylbenzoate have been used for the synthesis of functional poly(phenylacetylenes). These polymers exhibit variable molecular weights and have potential applications in materials science due to their unique structural and physical properties (Pauly & Théato, 2012).

Applications in Sensing Technology

- Ethyl 2-ethynylbenzoate derivatives have been utilized in the development of resistive-type sensors for the detection of carbon dioxide (CO2) gas. These compounds show significant changes in resistance values upon exposure to CO2, demonstrating their potential in environmental monitoring and sensing applications (Daud et al., 2019).

Chiroptical Property Applications

- The derivatives of ethyl 2-ethynylbenzoate have been investigated for their thermoresponsive chiroptical properties. For example, cis-transoidal poly(4‘-ethynylbenzo-15-crown-5) exhibited temperature-dependent chiroptical on−off switching, highlighting its potential in smart material applications (Sakai et al., 2006).

Antimicrobial and Antifungal Activities

- Ethyl 2-ethynylbenzoate derivatives have shown promise in antimicrobial and antifungal applications. For instance, compounds derived from ethyl 2,4-dihydroxy-5,6-dimethylbenzoate displayed strong antifungal activity against various fungi and cytotoxicity against human tumor cell lines, indicating their potential in pharmaceutical applications (Silva et al., 2005).

Fluorogenic and Chromogenic Probes

- Ethyl 2-ethynylbenzoate derivatives, such as 3-Ethynylbenzoate, function as novel fluorogenic and chromogenic probes for detecting bacterial strains expressing certain metabolic pathways. This demonstrates their utility in microbiological research and diagnostics (Clingenpeel et al., 2005)

Mechanism of Action

Target of Action

Ethyl 2-ethynylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters

Mode of Action

It is known that esters, in general, can undergo reactions such as hydrolysis, nucleophilic substitution, and oxidation . For instance, benzylic halides, which are structurally similar to Ethyl 2-ethynylbenzoate, typically react via an SN1 or SN2 pathway, depending on their structure .

Biochemical Pathways

For instance, esters are involved in metabolism, where they undergo hydrolysis to yield carboxylic acids and alcohols . They also participate in trans-esterification reactions, which can lead to the formation of different esters .

Pharmacokinetics

They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters .

Result of Action

The hydrolysis of esters, in general, results in the formation of carboxylic acids and alcohols . These products can further participate in various biochemical reactions, contributing to the overall metabolic processes in the body.

properties

IUPAC Name |

ethyl 2-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKANJFJBXFYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473471 | |

| Record name | Ethyl 2-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethynylbenzoate | |

CAS RN |

74185-31-2 | |

| Record name | Ethyl 2-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)

![2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone](/img/structure/B1365152.png)

![5-Bromo-2-chloro-1H-benzo[D]imidazole](/img/structure/B1365162.png)

![[2-(4-Formylphenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1365163.png)

![3-[(2-Aminoethyl)dithio]propionic acid hydrochloride](/img/structure/B1365170.png)